molecular formula C19H21ClN2O7S B3531448 methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)-4,5-dimethoxybenzoate

methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)-4,5-dimethoxybenzoate

Cat. No.: B3531448
M. Wt: 456.9 g/mol
InChI Key: KDBOGTWEKGMUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an amino group, a carboxyl group, and methoxy groups. It also contains a chlorophenyl group, which suggests that it might have some interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The sulfonyl group would likely have a strong influence on the overall structure, as it is a highly polar group. The presence of the amino and carboxyl groups would also contribute to the polarity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar sulfonyl, amino, and carboxyl groups. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Properties

IUPAC Name

methyl 2-[[2-[(4-chlorophenyl)sulfonyl-methylamino]acetyl]amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O7S/c1-22(30(25,26)13-7-5-12(20)6-8-13)11-18(23)21-15-10-17(28-3)16(27-2)9-14(15)19(24)29-4/h5-10H,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBOGTWEKGMUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1C(=O)OC)OC)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)-4,5-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)-4,5-dimethoxybenzoate
Reactant of Route 3
methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)-4,5-dimethoxybenzoate
Reactant of Route 4
methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)-4,5-dimethoxybenzoate
Reactant of Route 5
methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)-4,5-dimethoxybenzoate
Reactant of Route 6
Reactant of Route 6
methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)-4,5-dimethoxybenzoate

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